2'-Acetoxy-2,2,2-trifluoroacetophenone
Description
Contextualization of Trifluoromethyl Ketones as Versatile Synthetic Intermediates
Trifluoromethyl ketones (TFMKs) are a class of organic compounds characterized by the presence of a trifluoromethyl group (–CF₃) adjacent to a ketone functionality. This structural motif imparts unique electronic properties that render TFMKs highly valuable as versatile synthetic intermediates. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity has been exploited in a wide array of chemical transformations, establishing TFMKs as crucial building blocks in the synthesis of complex molecules.
The utility of TFMKs extends to their role as precursors for a variety of fluorine-containing compounds. For instance, they can be readily reduced to form trifluoromethylated alcohols, which are important chiral synthons. Furthermore, the trifluoromethyl ketone moiety is a key component in the synthesis of various heterocyclic compounds and has been utilized in the development of novel polymers with enhanced thermal stability and desirable film-forming properties. researchgate.net The reactivity of trifluoromethyl ketones is also central to their application as organocatalysts, for example, in the epoxidation of alkenes. dntb.gov.uaorganic-chemistry.org
Significance of Acetoxy Functionalities in Aromatic Systems for Chemical Transformations
The acetoxy group (–OAc), an ester functionality derived from acetic acid, plays a significant role when attached to an aromatic system. Its presence can modulate the electronic and steric properties of the aromatic ring, thereby influencing the course and outcome of various chemical transformations. The acetoxy group is generally considered an ortho-, para-directing group in electrophilic aromatic substitution reactions, albeit a moderately activating one. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions and facilitating electrophilic attack at these sites.
Moreover, the acetoxy group can serve as a protecting group for a phenolic hydroxyl group. Its introduction and subsequent removal (hydrolysis) are often straightforward, providing a convenient strategy in multi-step syntheses. The acetoxy moiety can also participate in various coupling reactions and can be a precursor for other functional groups, further expanding its synthetic utility.
Historical Overview of the Development and Utility of Fluoro-Organic Compounds
The field of fluoro-organic chemistry has a rich history, with its origins tracing back to the 19th century. The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement that paved the way for the systematic study of organofluorine compounds. Early investigations were often hampered by the high reactivity and challenging handling of fluorine. However, the development of new fluorinating agents and synthetic methodologies in the 20th century led to a rapid expansion of the field.
A significant turning point was the discovery of the unique properties conferred by fluorine substitution, such as increased thermal stability, chemical inertness, and altered biological activity. This led to the development of a wide range of commercially important fluoro-organic compounds, including refrigerants, polymers like polytetrafluoroethylene (PTFE), and a vast number of pharmaceuticals and agrochemicals. The introduction of fluorine into drug molecules has been shown to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of functional groups. nih.govnih.gov
Current Research Landscape Pertaining to 2'-Acetoxy-2,2,2-trifluoroacetophenone and Related Structures
Current research involving this compound and its structural relatives is multifaceted, touching upon areas of synthetic methodology, organocatalysis, and materials science. While dedicated studies on this compound itself are not extensive, the broader class of ortho-substituted trifluoroacetophenones is of significant interest.
Recent studies have explored the synthesis of related compounds such as 2-hydroxytrifluoroethylacetophenones through photoredox catalysis, highlighting the ongoing efforts to develop novel and efficient methods for the preparation of functionalized trifluoromethylated ketones. nih.gov The parent compound, 2,2,2-trifluoroacetophenone (B138007), has been investigated as an organocatalyst for environmentally friendly oxidation reactions, including the epoxidation of alkenes and the oxidation of tertiary amines to N-oxides. dntb.gov.uaorganic-chemistry.orgnih.govresearchgate.net These studies provide a foundation for exploring the catalytic potential of its derivatives.
Furthermore, research into the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone using chiral catalysts is an active area, with implications for the synthesis of optically active trifluoromethylated alcohols. researchgate.net The photochemical behavior of acetophenones and their derivatives is another area of investigation, with potential applications in photochemistry and materials science. bohrium.com While direct research on the photochemical properties of this compound is limited, the study of related acetophenones provides a framework for understanding its potential reactivity. The use of acetophenone (B1666503) derivatives as building blocks in diversity-oriented synthesis for the creation of natural product analogs further underscores the synthetic potential of this class of compounds. mdpi.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [2-(2,2,2-trifluoroacetyl)phenyl] acetate (B1210297) | 57230-51-0 | C₁₀H₇F₃O₃ | 232.16 |
| 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-phenylethanone | 434-45-7 | C₈H₅F₃O | 174.12 |
| Acetophenone | 1-Phenylethanone | 98-86-2 | C₈H₈O | 120.15 |
| Trifluoroacetic acid | Trifluoroacetic acid | 76-05-1 | C₂HF₃O₂ | 114.02 |
Properties
IUPAC Name |
[2-(2,2,2-trifluoroacetyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-6(14)16-8-5-3-2-4-7(8)9(15)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJPINRUMZWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2 Acetoxy 2,2,2 Trifluoroacetophenone
Reactivity Profiles of the Trifluoromethyl Ketone Moiety
The presence of the trifluoromethyl (CF₃) group dramatically influences the reactivity of the adjacent ketone. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity compared to non-fluorinated ketones like acetophenone (B1666503) is a defining characteristic. nih.gov
Nucleophilic Additions to the Carbonyl Center
The core reactivity of the trifluoromethyl ketone moiety is its high susceptibility to nucleophilic attack at the carbonyl carbon. masterorganicchemistry.com The electron-deficient nature of this carbon, induced by the CF₃ group, makes it a prime target for a wide array of nucleophiles. nih.gov This enhanced electrophilicity facilitates the formation of a tetrahedral intermediate. In aqueous solutions, trifluoromethyl ketones often exist in equilibrium with their hydrate (B1144303) (gem-diol) forms, a testament to their reactivity. acs.orgresearchgate.net
A competition experiment between 2,2,2-trifluoroacetophenone (B138007) and benzaldehyde (B42025) showed that the trifluoromethyl ketone is more reactive, despite being more sterically hindered. nih.gov This underscores the potent electronic activation provided by the fluorine atoms. The rate of nucleophilic addition can be further enhanced by additives like 1,4-diazabicyclo[2.2.2]octane (DABCO), which is believed to coordinate with counterions to make the nucleophile more reactive. nih.gov
The types of nucleophiles that add to trifluoromethyl ketones are diverse, including organometallics, amines, and other carbon and heteroatom nucleophiles, leading to the formation of trifluoromethyl-substituted alcohols and other valuable fluorinated building blocks. researchgate.netrsc.org
Table 1: Examples of Nucleophilic Addition to Fluorinated Acetophenone Derivatives
| Reactant | Nucleophile | Additive/Catalyst | Product Type | Finding | Reference |
|---|---|---|---|---|---|
| Acetophenone | 4-Methylbenzylboronic acid pinacol (B44631) ester | DABCO | Tertiary Alcohol | Reaction provides 57% yield, showing the limits of benzylboronate nucleophiles with less activated ketones. | nih.gov |
| 2,2-Difluoroacetophenone | 4-Methylbenzylboronic acid pinacol ester | DABCO | Tertiary Alcohol | Excellent substrate, providing a 76% yield of the alcohol product. | nih.gov |
| 2,2,2-Trifluoroacetophenone | 4-Methylbenzylboronic acid pinacol ester | DABCO | Tertiary Alcohol | High reactivity, demonstrating the activating effect of the trifluoromethyl group. | nih.gov |
| 2,2,2-Trifluoroacetophenone | Benzaldehyde (in competition) | Benzylboronate | Tertiary/Secondary Alcohol Mix | A 68:32 ratio of products showed 2,2,2-trifluoroacetophenone was more reactive than benzaldehyde. | nih.gov |
Alpha-Halogenation and Subsequent Transformations
Alpha-halogenation is a characteristic reaction of ketones that possess an α-hydrogen. The reaction proceeds through an enol or enolate intermediate and allows for the substitution of an α-hydrogen with a halogen (Cl, Br, or I). openstax.orgmissouri.edupressbooks.pub The mechanism can be catalyzed by either acid or base.
Under acidic conditions, the reaction typically results in mono-halogenation. pressbooks.pub The process involves the acid-catalyzed formation of an enol intermediate, which is the rate-determining step. openstax.orglibretexts.org This nucleophilic enol then attacks the halogen. libretexts.org Once one halogen is added, its electron-withdrawing nature decreases the basicity of the carbonyl oxygen, disfavoring the initial protonation step required for further enol formation and thus halting the reaction. pressbooks.pub
In the specific case of 2'-Acetoxy-2,2,2-trifluoroacetophenone, the ketone moiety is a trifluoroacetophenone core. This structure lacks α-hydrogens. The carbon atom between the carbonyl group and the phenyl ring is a quaternary part of the aromatic system, and the other alpha-position is occupied by the trifluoromethyl group, which has no hydrogens. Therefore, standard alpha-halogenation of the ketone is not a possible reaction pathway for this molecule.
While the ketone itself cannot undergo alpha-halogenation, the products of this reaction on other ketones, α-bromo ketones, are synthetically useful. They can be converted into α,β-unsaturated ketones through dehydrobromination, often using a base like pyridine. openstax.orglibretexts.org
Condensation Reactions and Heterocycle Formation
The electrophilic carbonyl carbon of the trifluoromethyl ketone moiety readily participates in condensation reactions. These reactions involve an initial nucleophilic addition to the carbonyl followed by a dehydration step. A classic example is the Claisen-Schmidt condensation between a ketone and an aldehyde lacking α-hydrogens to form a chalcone. rsc.org
2,2,2-Trifluoroacetophenone itself has been used as a starting material in various condensation reactions. For instance, it can undergo self-condensation under specific oxidative conditions (SeO₂/TFA) where in-situ generated glyoxal (B1671930) trimers form complex fused openstax.orgpressbooks.pubdioxolane heterocycles. nih.gov It has also been employed in superacid-catalyzed step-growth polymerization with multi-ring aromatic compounds to create novel fluoropolymers.
Furthermore, the trifluoromethyl ketone group is a valuable synthon for building more complex heterocyclic structures. Its reactivity allows for its incorporation into various ring systems, which is of significant interest in medicinal chemistry and materials science. For example, trifluoroacetic acid, a related fluorinated carbonyl compound, has been used in conjunction with 2,2,2-trifluoroethanol (B45653) to facilitate SNAr reactions for the synthesis of substituted heterocycles like purines and pyrimidines. researchgate.net
Transformations Involving the 2'-Acetoxy Functional Group
The 2'-acetoxy group, being a phenolic ester, has its own distinct reactivity. It can be cleaved through hydrolysis to reveal the parent phenol (B47542) or induced to rearrange on the aromatic ring.
Hydrolysis and Transacylation Reactions
The hydrolysis of the acetoxy group on this compound would yield 2'-hydroxy-2,2,2-trifluoroacetophenone. This reaction can be carried out under basic or acidic conditions, although base-catalyzed saponification is a common method for cleaving ester bonds. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the elimination of the phenoxide ion, which is subsequently protonated.
Transacylation, or the transfer of the acyl group, can also occur. For instance, in the presence of another nucleophile like an alcohol or an amine, the acetyl group can be transferred from the phenolic oxygen to the new nucleophile, particularly with appropriate catalysis.
Rearrangement Processes of Acetoxy-Substituted Aromatic Ketones
A key transformation for acetoxy-substituted aromatic ketones is the Fries rearrangement. This reaction involves the migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgthermofisher.cn The reaction produces a mixture of ortho- and para-hydroxy aryl ketones. wikipedia.org
The widely accepted mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the ester, which polarizes the C-O bond. The Lewis acid then rearranges to the more basic phenolic oxygen, generating an acylium carbocation. This electrophilic intermediate then attacks the aromatic ring in a manner similar to a Friedel-Crafts acylation. wikipedia.org
Table 2: Factors Influencing the Fries Rearrangement
| Condition | Effect on Product Distribution | Rationale | Reference |
|---|---|---|---|
| Low Temperature | Favors para-substitution | The para product is often the thermodynamically more stable product. | wikipedia.org |
| High Temperature | Favors ortho-substitution | The ortho product formation is often under kinetic control and favored at higher temperatures. | wikipedia.org |
| Solvent | Can influence selectivity | The choice of solvent can affect the stability of intermediates and transition states. | wikipedia.org |
| Catalyst | Various Lewis acids (AlCl₃, BF₃, TiCl₄) and Brønsted acids (HF, PPA) can be used. | The strength and type of acid can influence reaction rate and selectivity. | researchgate.netorganic-chemistry.org |
For this compound, a Fries rearrangement would be expected to yield a mixture of 3'-acyl and 5'-acyl substituted 2'-hydroxy-2,2,2-trifluoroacetophenones. The reaction is also possible photochemically (the Photo-Fries rearrangement), which proceeds through a radical mechanism. wikipedia.org
Role of the Acetoxy Group in Directing Aromatic Functionalization
The acetoxy group (–OCOCH₃) is a well-established ortho-, para-directing group in electrophilic aromatic substitution reactions. ethz.chresearchgate.netacs.org This directing effect stems from the ability of the lone pair of electrons on the phenolic oxygen to participate in resonance with the aromatic π-system. This electron donation stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.comlibretexts.org
However, the acetoxy group is considered a moderately activating group, less so than a hydroxyl (–OH) or an alkoxy (–OR) group. researchgate.net The carbonyl group within the acetoxy moiety is electron-withdrawing and engages in resonance with the oxygen lone pair, thereby reducing its availability to be donated to the benzene (B151609) ring. ethz.chresearchgate.net
Electrophilic Aromatic Substitution and Directed Metalation Studies on the Benzene Ring
Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.govaskthenerd.com This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. nih.govresearchgate.net
The acetoxy group can function as a DMG, although it is less effective than other groups like amides or carbamates. researchgate.net In the context of this compound, the acetoxy group could direct lithiation to the C3' position. However, a potential complication is the anionic Fries rearrangement, where the acyl group can migrate from the oxygen to the ortho position of the ring under basic conditions. wikipedia.orgorganic-chemistry.orguwindsor.ca
| Position of Substitution | Influence of Acetoxy Group | Influence of Trifluoroacetyl Group | Predicted Outcome |
|---|---|---|---|
| C3' | Ortho-directing (Activating) | Meta-directing (Deactivating) | Favored |
| C4' | - | Ortho-directing (Deactivating) | Disfavored |
| C5' | Para-directing (Activating) | Meta-directing (Deactivating) | Favored |
| C6' | - | Ortho-directing (Deactivating) | Disfavored |
Investigations into Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies on this compound are scarce in the literature. However, the principles of how such investigations would be conducted are well-established.
The rate law for an electrophilic aromatic substitution reaction of this compound would typically be determined by monitoring the concentration of reactants or products over time under various initial concentrations. For a typical SEAr reaction, the rate law is often found to be:
Rate = k [Substrate] [Electrophile]
Where k is the rate constant. The reaction progress can be followed using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography. Kinetic studies on related compounds, such as the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, have been successfully modeled to determine rate coefficients for various reaction channels. researchgate.net
The activation energy (Ea) for a reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the spontaneity and energy changes of a reaction. These can be determined from equilibrium constants at different temperatures or through calorimetric measurements. For example, computational studies on the reaction of trifluoroacetophenone derivatives have been used to calculate reaction energies. ethz.ch
| Parameter | Method of Determination | Significance |
|---|---|---|
| Rate Law | Monitoring concentration changes over time | Describes the dependence of reaction rate on reactant concentrations. |
| Rate Constant (k) | From the rate law and experimental data | Quantifies the rate of a reaction at a specific temperature. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | The minimum energy required for a reaction to occur. |
| Enthalpy Change (ΔH) | Calorimetry or van 't Hoff equation | The heat absorbed or released during a reaction. |
| Entropy Change (ΔS) | From thermodynamic relationships | The change in disorder of the system. |
| Gibbs Free Energy Change (ΔG) | ΔG = ΔH - TΔS | Determines the spontaneity of a reaction. |
Computational and Quantum Mechanical Studies on Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating reaction mechanisms, especially for complex systems where experimental studies are challenging.
Density Functional Theory (DFT) is a common computational method used to model reaction pathways. nih.gov By calculating the potential energy surface, researchers can identify stationary points, including reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.net
For the electrophilic substitution of this compound, computational analysis would involve modeling the approach of the electrophile to the various positions on the aromatic ring and calculating the energies of the corresponding transition states. The transition state with the lowest energy would correspond to the kinetically favored product. libretexts.org The reaction coordinate, which represents the progress of the reaction from reactants to products, can be determined by following the intrinsic reaction coordinate (IRC) from the transition state. nih.gov
Theoretical studies on related trifluoroacetophenone systems have been performed to understand substituent effects and reaction pathways. ethz.chnih.govmdpi.com These studies provide a framework for how similar computational analyses could be applied to this compound to predict its reactivity and regioselectivity.
| Computational Method | Information Obtained | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, electronic properties, reaction energies | Predicting the most stable conformation and the overall thermodynamics of reactions. |
| Transition State Search | Geometry and energy of the transition state | Identifying the energy barrier for a reaction, which determines the reaction rate. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants, transition state, and products | Confirming that a found transition state connects the desired reactants and products. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Understanding the electronic distribution and the nature of bonding in the molecule and its reaction intermediates. mdpi.com |
Electronic Structure and Reactivity Predictions
Theoretical and computational chemistry offers a powerful lens for predicting the chemical behavior of molecules. By employing methods such as Density Functional Theory (DFT), it is possible to model the electronic environment of a molecule like this compound and derive properties that govern its reactivity. These studies are crucial for understanding reaction mechanisms and designing new synthetic pathways.
Frontier Molecular Orbitals and Reactivity Indices
The reactivity of a chemical compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, computational analyses would likely show that the HOMO is localized on the acetoxy-substituted phenyl ring, which is rich in electrons. In contrast, the LUMO is expected to be centered on the trifluoroacetyl group, a strong electron-withdrawing moiety. This distribution makes the phenyl ring the primary site for electrophilic attack and the carbonyl carbon of the trifluoroacetyl group a prime target for nucleophiles.
Table 1: Predicted Qualitative Reactivity Descriptors for this compound
| Descriptor | Predicted Value/Region | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack on the phenyl ring. |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack at the carbonyl carbon. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| Global Electrophilicity (ω) | High | The trifluoroacetyl group makes the molecule a strong electrophile. |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, an MEP analysis would be expected to show a significant region of negative potential around the oxygen atoms of the acetoxy and carbonyl groups, as well as over the π-system of the aromatic ring. The most positive potential would be concentrated on the carbonyl carbon of the trifluoroacetyl group, due to the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the carbonyl oxygen. This visual tool powerfully corroborates the predictions made from frontier molecular orbital analysis, highlighting the carbonyl carbon as the primary electrophilic site.
Mulliken and Natural Population Analysis (NPA)
To quantify the charge distribution on each atom, Mulliken and Natural Population Analysis (NPA) are commonly employed computational methods. These analyses provide atomic charges, which can further pinpoint reactive sites. In this compound, these calculations would likely reveal a significant partial positive charge on the carbonyl carbon of the trifluoroacetyl group and the carbon atom of the phenyl ring attached to the acetoxy group. The oxygen atoms of both the carbonyl and acetoxy groups, along with the fluorine atoms, would exhibit partial negative charges. This detailed charge distribution is invaluable for understanding the molecule's dipole moment and its interactions with other polar molecules.
Table 2: Predicted Atomic Charge Distribution in Key Regions of this compound
| Atomic Site | Predicted Charge | Reactivity Implication |
|---|---|---|
| Carbonyl Carbon (C=O) | Strongly Positive | Highly susceptible to nucleophilic attack. |
| Carbonyl Oxygen (C=O) | Negative | Potential site for protonation or coordination to Lewis acids. |
| Acetoxy Oxygen Atoms | Negative | Potential sites for protonation or coordination. |
| Aromatic Ring Carbons | Varied (more negative overall) | Susceptible to electrophilic substitution. |
| Fluorine Atoms | Strongly Negative | Contribute to the overall electron-withdrawing nature of the CF3 group. |
Applications of 2 Acetoxy 2,2,2 Trifluoroacetophenone in Complex Organic Synthesis
Role as a Trifluoroacetylating Reagent in Organic Transformations
There is no direct evidence in the reviewed literature to suggest that 2'-Acetoxy-2,2,2-trifluoroacetophenone is commonly employed as a trifluoroacetylating reagent. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and S-ethyl trifluoroethioate are more typically utilized for this purpose.
Stereoselective Trifluoroacetylation Strategies
No specific stereoselective trifluoroacetylation strategies employing this compound have been reported in the available literature.
Applications in the Synthesis of Trifluoromethyl-Substituted Alcohols and Amines
While the reduction of the ketone in this compound would theoretically yield a trifluoromethyl-substituted alcohol, and reductive amination could produce a corresponding amine, specific examples or methodologies detailing such transformations are not present in the scientific literature. Research in this area predominantly features the parent compound, 2,2,2-trifluoroacetophenone (B138007). researchgate.net
Utilization as a Versatile Building Block for Fluorine-Containing Molecules
The potential of this compound as a building block is implicit in its structure, which combines a trifluoromethyl ketone with a functionalizable aromatic ring. However, concrete synthetic applications are not well-documented.
Precursor to Trifluoromethylated Heterocyclic Compounds
The synthesis of trifluoromethylated heterocycles often involves the condensation of a trifluoromethyl ketone with a binucleophile. While this compound could theoretically serve as a precursor, potentially leading to heterocycles with a hydroxyl or acetoxy substituent after cyclization and deprotection, specific examples are not described in the literature. The synthesis of trifluoromethylated imidazo-fused N-heterocycles, for instance, has been achieved using trifluoroacetic anhydride (TFAA) and trifluoroacetamide (B147638) as the trifluoromethyl source. organic-chemistry.org
Synthesis of Fluorinated Aromatics and Biaryls
The synthesis of fluorinated aromatics and biaryls often involves cross-coupling reactions. The acetoxy group of this compound could be converted to a triflate, a common coupling partner. However, no such applications of this specific compound have been reported. The synthesis of new aromatic polymers has been described using 2,2,2-trifluoroacetophenone. researchgate.net
Construction of Complex Polycyclic Architectures
The construction of polycyclic architectures often involves intramolecular cyclization reactions. The presence of the acetoxy group, which can be hydrolyzed to a phenol (B47542), suggests the potential for intramolecular cyclizations, such as Friedel-Crafts type reactions, to form polycyclic systems. nih.gov However, the use of this compound in such a capacity has not been documented.
Contributions to Methodology Development in Organic Synthesis
Based on the available scientific literature, there is no specific information available to detail the contributions of This compound to methodology development in organic synthesis.
Use in C-C Bond Forming Reactions
There is a lack of published research specifically detailing the use of This compound in C-C bond forming reactions.
Applications in Oxidative and Reductive Transformations
Specific applications of This compound in oxidative and reductive transformations have not been reported in the reviewed scientific literature.
Integration into Multi-Step Synthetic Sequences of Advanced Intermediates
There is no available data in the scientific literature that documents the integration of This compound into multi-step synthetic sequences for the creation of advanced intermediates.
Derivatization and Structural Modification of 2 Acetoxy 2,2,2 Trifluoroacetophenone
Synthesis of Analogues with Varied Substituent Patterns on the Aromatic Ring
The introduction of various substituents onto the aromatic ring of 2'-Acetoxy-2,2,2-trifluoroacetophenone can significantly influence its chemical and physical properties. A common strategy to achieve this involves the synthesis of substituted 2'-hydroxy-2,2,2-trifluoroacetophenones followed by acetylation.
One of the primary methods for synthesizing the hydroxy precursor is the Fries rearrangement of a corresponding phenyl trifluoroacetate. researchgate.netresearchgate.netresearchgate.net This reaction, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids, involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones. researchgate.netresearchgate.net The regioselectivity of the Fries rearrangement can often be controlled by reaction conditions such as temperature and the choice of catalyst. researchgate.net
Alternatively, Friedel-Crafts acylation of substituted phenols with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, can provide direct access to substituted 2'-hydroxy-2,2,2-trifluoroacetophenones. nih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, allowing for the introduction of the trifluoroacetyl group onto electron-rich aromatic rings. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the acylation.
Once the desired substituted 2'-hydroxy-2,2,2-trifluoroacetophenone is obtained, the hydroxyl group can be readily acetylated using standard procedures, such as reaction with acetyl chloride or acetic anhydride in the presence of a base, to yield the target this compound analogues.
A hypothetical reaction scheme for the synthesis of a substituted analogue is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| Substituted Phenol (B47542) | Trifluoroacetic Anhydride | Lewis Acid (e.g., AlCl₃) | Substituted 2'-Hydroxy-2,2,2-trifluoroacetophenone |
| Substituted 2'-Hydroxy-2,2,2-trifluoroacetophenone | Acetyl Chloride | Base (e.g., Pyridine) | Substituted this compound |
Modifications of the Acetoxy Moiety for Tunable Reactivity
The acetoxy group of this compound serves as a handle for further functionalization, allowing for the modulation of the compound's reactivity and properties. Hydrolysis of the ester back to the corresponding phenol, 2'-hydroxy-2,2,2-trifluoroacetophenone, is a fundamental transformation. This can be achieved under acidic or basic conditions and opens up avenues for the introduction of a wide array of other functional groups.
For instance, the resulting phenolic hydroxyl group can be converted into ethers through Williamson ether synthesis or other etherification protocols. It can also be transformed into different esters by reaction with various acyl chlorides or anhydrides, thereby introducing moieties with different steric and electronic profiles. These modifications can influence the molecule's solubility, lipophilicity, and potential biological interactions.
| Starting Material | Reagent | Product |
| This compound | H₃O⁺ or OH⁻ | 2'-Hydroxy-2,2,2-trifluoroacetophenone |
| 2'-Hydroxy-2,2,2-trifluoroacetophenone | Alkyl Halide, Base | 2'-(Alkoxy)-2,2,2-trifluoroacetophenone |
| 2'-Hydroxy-2,2,2-trifluoroacetophenone | Acyl Chloride, Base | 2'-(Acyloxy)-2,2,2-trifluoroacetophenone |
Generation of Derivatives Through Transformations of the Trifluoromethyl Ketone
The trifluoromethyl ketone group is a highly reactive functionality that can undergo a variety of transformations to generate a diverse set of derivatives. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic.
Nucleophilic addition to the carbonyl group is a common reaction pathway. For example, reduction of the ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 1-(2'-acetoxyphenyl)-2,2,2-trifluoroethanol. This introduces a new chiral center, leading to the formation of enantiomers.
Furthermore, the trifluoromethyl ketone can react with Grignard reagents or organolithium compounds to form tertiary alcohols. These reactions allow for the introduction of a wide range of alkyl or aryl groups at the carbinol center.
The development of methods for the direct synthesis of 2-hydroxytrifluoroethylacetophenones from styrene (B11656) derivatives via photoredox catalysis also highlights the potential for complex modifications at the carbon adjacent to the carbonyl group, which could be adapted for derivatization. nih.gov
| Starting Material | Reagent | Product |
| This compound | NaBH₄ | 1-(2'-Acetoxyphenyl)-2,2,2-trifluoroethanol |
| This compound | R-MgBr (Grignard Reagent) | 1-(2'-Acetoxyphenyl)-1-R-2,2,2-trifluoroethanol |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules. In the context of derivatizing this compound, these principles are paramount.
Regioselectivity is primarily a concern during the functionalization of the aromatic ring. As discussed in section 5.1, the directing effects of the existing substituents (the acetoxy and trifluoroacetyl groups) and the choice of reaction conditions will determine the position of incoming electrophiles during reactions like Friedel-Crafts acylation or alkylation. The interplay of electronic and steric factors governs the ortho, meta, or para substitution pattern.
Advanced Research Perspectives and Future Directions
Exploration of 2'-Acetoxy-2,2,2-trifluoroacetophenone in Catalysis and Asymmetric Synthesis
The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the adjacent carbonyl for nucleophilic attack, making trifluoroacetophenones excellent substrates for catalytic reductions and other additions. A primary focus of current research is the development of asymmetric methods to produce chiral trifluoromethyl-containing alcohols, which are valuable building blocks in medicinal chemistry.
While direct catalytic studies on this compound are not extensively documented, a wealth of research on the parent compound, 2,2,2-trifluoroacetophenone (B138007), provides a clear roadmap for future exploration. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are leading strategies. For instance, an electrochemically promoted ATH of 2,2,2-trifluoroacetophenone using a chiral Ruthenium (Ru) complex has been reported to produce (R)-α-(Trifluoromethyl)benzyl alcohol with a 96% yield and 94% enantiomeric excess (ee). researchgate.netnih.gov This highlights the potential for developing highly selective electrochemical methods.
Similarly, rhodium (Rh) complexes with Josiphos-type ligands have proven effective in the asymmetric hydrogenation of aryl perfluoroalkyl ketones. researchgate.net The development of biocatalytic methods, using enzymes or whole-plant tissues, also presents a green and highly selective alternative for the reduction of prochiral ketones. nih.gov Future work will likely involve applying these established catalytic systems to this compound, investigating how the ortho-acetoxy group influences reactivity and stereoselectivity. The acetoxy group could potentially act as a coordinating site for certain catalysts, leading to unique stereochemical outcomes compared to the unsubstituted parent compound.
Table 1: Selected Catalytic Systems for Asymmetric Reduction of Trifluoroacetophenone Analogs
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Ru Complex (Electrochemical) | 2,2,2-Trifluoroacetophenone | (R)-α-(Trifluoromethyl)benzyl alcohol | 96% | 94% | researchgate.netnih.gov |
| Rh/f-spiroPhos Complex | α-Trifluoromethylidene lactams | Chiral 2,2,2-trifluoroethyl lactams | High | Up to 99.9% | rsc.org |
| Bifunctional iminophosphorane (BIMP) | (Hetero)aryl methyl ketones | α-Fluorinated chiral tertiary alcohols | - | - | researchgate.net |
| Plant Tissues (e.g., Apple, Carrot) | Acetophenone (B1666503) | Chiral 1-Phenylethanol | ~80% | ~98% | nih.gov |
Development of Novel Spectroscopic and Analytical Methods for In-Situ Monitoring of Reactions Involving this compound
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development of advanced analytical methods for real-time, in-situ monitoring of reactions is a key research area. For reactions involving fluorinated compounds like this compound, specialized spectroscopic techniques are particularly powerful.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. fu-berlin.de Given the 100% natural abundance and distinct chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is exceptionally well-suited for tracking the conversion of fluorinated reactants into products and identifying fluorinated intermediates without interference from other components in the reaction mixture. nih.gov Techniques such as ultrafast 2D NMR can provide detailed structural information on transient species, offering deep mechanistic insights. researchgate.net Benchtop NMR spectrometers are increasingly being integrated directly into laboratory fume hoods, allowing for the continuous pumping of reactants from the reactor to the spectrometer for on-line monitoring. magritek.com
Beyond NMR, other spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can be implemented using fiber-optic probes for in-situ analysis. fu-berlin.despectroscopyonline.com These vibrational techniques can monitor the disappearance of the ketone carbonyl stretch and the appearance of new functional groups in real-time. For complex biological or chemical systems, 2D fluorescence spectroscopy combined with chemometric data analysis can also be used to monitor key analytes during a process. nih.gov The future in this field lies in combining multiple in-situ techniques to create a more comprehensive picture of the reaction dynamics.
Table 2: Comparison of In-Situ Analytical Methods for Reaction Monitoring
| Analytical Technique | Information Provided | Advantages for Fluorinated Compounds | Limitations | Reference |
| ¹⁹F NMR Spectroscopy | Quantitative tracking of fluorine-containing species, structural identification of intermediates and products. | Highly sensitive and specific to the ¹⁹F nucleus, clean background. | Requires NMR-compatible reaction setup or flow system. | fu-berlin.denih.gov |
| Ultrafast 2D NMR | Detailed structural correlations (e.g., COSY, TOCSY) of transient species. | Unambiguous identification of complex intermediates. | Technically demanding, requires specialized equipment. | researchgate.net |
| FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes (e.g., C=O, O-H). | Can be implemented with robust probes, sensitive to vibrational changes. | Signal overlap can be an issue in complex mixtures. | spectroscopyonline.com |
| 2D Fluorescence Spectroscopy | Monitoring of fluorescent analytes (reactants, products, or byproducts). | High sensitivity for fluorescent species. | Not all reaction components may be fluorescent. | nih.gov |
Computational Design and Prediction of Novel Reactivity Patterns for Trifluoroacetophenone Scaffolds
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules before they are synthesized. researchgate.net For trifluoroacetophenone scaffolds, computational methods can be used to model various aspects of their chemical behavior.
DFT calculations can determine global and local reactivity descriptors, such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). researchgate.net These calculations help rationalize the reactivity patterns of the molecule, for example, by confirming the electrophilic nature of the carbonyl carbon. researchgate.net Such studies can predict how substitutions on the aromatic ring, like the ortho-acetoxy group in this compound, will influence the electronic properties and reactivity of the ketone.
Furthermore, computational modeling is crucial in catalyst design and mechanistic elucidation. For instance, DFT calculations have been used to understand the steric repulsion between a substrate and a ligand in a manganese-catalyzed reaction, explaining the observed stereoselectivity. researchgate.net By modeling the transition states of catalytic cycles, researchers can predict which catalyst-substrate combinations will be most effective, saving significant time and resources in the lab. This "presynthesis prediction" approach allows for the rational design of novel compounds and reactions with desired outcomes, as demonstrated in the development of new agents for nonalcoholic fatty liver disease (NAFLD) where computational predictions guided the synthesis of potent phenyl ketone derivatives. scienceopen.com
Interdisciplinary Research Directions Involving Fluorinated Ketones
The unique properties of fluorinated ketones like this compound position them at the intersection of several scientific disciplines, opening up a wide range of interdisciplinary research avenues.
Materials Science: Fluorinated ketones serve as essential monomers for the synthesis of high-performance fluoropolymers. For example, 2,2,2-trifluoroacetophenone can undergo step polymerization with aromatic compounds in the presence of a superacid catalyst to create polymers with high thermal stability and specific gas permeability properties, which are of interest for creating advanced mixed matrix membranes for gas separation (e.g., CO₂ capture). researchgate.net
Photocatalysis: The ketone carbonyl group can be used as a directing group in photocatalytic C-H functionalization reactions. rsc.org Furthermore, fluorinated ketones can act as effective trapping reagents for reactive intermediates, such as singlet nucleophilic carbenes generated under visible light, providing efficient access to complex fluorinated tertiary alcohol derivatives. researchgate.net
Medicinal Chemistry and Chemical Biology: The trifluoromethyl group is a key feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.gov While not a drug itself, this compound is a valuable building block for synthesizing more complex, biologically active molecules. Its derivatives are key intermediates in the preparation of veterinary APIs like Fluralaner. google.com
Future research will likely see these interdisciplinary applications expand, for example, in the development of novel fluorinated liquid crystals, advanced agrochemicals, and responsive polymer systems.
Addressing Scalability and Industrial Relevance from a Research Perspective
For a chemical compound to move from academic curiosity to industrial utility, its synthesis must be scalable, cost-effective, and safe. Research from an industrial perspective focuses on developing processes that can be implemented on a large scale.
Key challenges in scaling up the synthesis of compounds like this compound include managing reaction exotherms, minimizing the use of hazardous or expensive reagents, and developing efficient purification methods. For example, a patented industrial process for a related compound, 3,5-dichloro-2,2,2-trifluoroacetophenone, was developed to overcome the limitations of prior methods that required very low temperatures (-70°C) and Grignard reagents. google.com The improved two-step process uses commercially available raw materials and operates at more convenient temperatures (10°C to 90°C), resulting in a high yield (70%) and purity (>99%) with a reduced cycle time. google.com
Research into scalable, enantioselective syntheses is also critical. An organocatalytic one-pot reaction to produce a key bicyclic ketone intermediate was designed to be operationally simple and scalable, providing a versatile starting material for various chiral ligands. researchgate.net These examples underscore the importance of designing synthetic routes with industrial constraints in mind from the outset. Future research in this area will focus on developing continuous flow processes, utilizing heterogeneous catalysts for easier separation, and employing greener solvents to enhance the industrial viability and sustainability of producing fluorinated acetophenones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
